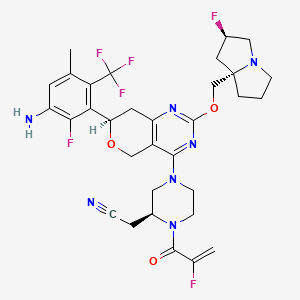![molecular formula C24H32N6O B12389046 N-{1-[(1s)-3-(Dimethylamino)-1-Phenylpropyl]-1h-Pyrazol-4-Yl}-6,6-Dimethyl-4,5,6,7-Tetrahydro-1h-Indazole-3-Carboxamide](/img/structure/B12389046.png)
N-{1-[(1s)-3-(Dimethylamino)-1-Phenylpropyl]-1h-Pyrazol-4-Yl}-6,6-Dimethyl-4,5,6,7-Tetrahydro-1h-Indazole-3-Carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GNE-9822 is a potent and selective inhibitor of interleukin-2 inducible T-cell kinase, a member of the Tec family of tyrosine kinases. This compound has shown favorable absorption, distribution, metabolism, and excretion properties in preclinical species . It is primarily used in research related to inflammatory disorders such as asthma .
Métodos De Preparación
The synthesis of GNE-9822 involves a series of steps starting from a previously disclosed indazole series of inhibitors. The synthetic route includes the use of X-ray crystallography and solubility forecast index as guides to evolve a series of tetrahydroindazole inhibitors with improved potency, selectivity, and pharmaceutical properties . The industrial production methods for GNE-9822 are not explicitly detailed in the available literature, but it is known that the compound is synthesized with a focus on achieving high purity and good absorption, distribution, metabolism, and excretion properties .
Análisis De Reacciones Químicas
GNE-9822 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
GNE-9822 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of interleukin-2 inducible T-cell kinase.
Biology: Helps in understanding the role of interleukin-2 inducible T-cell kinase in T-cell signaling and immune response.
Medicine: Potential therapeutic applications in treating inflammatory disorders such as asthma.
Industry: Used in the development of new drugs targeting interleukin-2 inducible T-cell kinase
Mecanismo De Acción
GNE-9822 exerts its effects by selectively inhibiting interleukin-2 inducible T-cell kinase. This kinase plays a major role in T-cell signaling downstream of the T-cell receptor. The inhibition of interleukin-2 inducible T-cell kinase by GNE-9822 leads to the suppression of T-cell activation and proliferation, which is beneficial in treating inflammatory disorders .
Comparación Con Compuestos Similares
GNE-9822 is compared with other similar compounds such as staurosporine, GSK compound 13, Genentech compound 19, and imatinib. These compounds also act as inhibitors of various kinases but differ in their selectivity and potency. GNE-9822 is unique in its high selectivity for interleukin-2 inducible T-cell kinase and its favorable absorption, distribution, metabolism, and excretion properties .
Propiedades
Fórmula molecular |
C24H32N6O |
|---|---|
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
N-[1-[(1S)-3-(dimethylamino)-1-phenylpropyl]pyrazol-4-yl]-6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxamide |
InChI |
InChI=1S/C24H32N6O/c1-24(2)12-10-19-20(14-24)27-28-22(19)23(31)26-18-15-25-30(16-18)21(11-13-29(3)4)17-8-6-5-7-9-17/h5-9,15-16,21H,10-14H2,1-4H3,(H,26,31)(H,27,28)/t21-/m0/s1 |
Clave InChI |
XFYUTGIEFKGWND-NRFANRHFSA-N |
SMILES isomérico |
CC1(CCC2=C(C1)NN=C2C(=O)NC3=CN(N=C3)[C@@H](CCN(C)C)C4=CC=CC=C4)C |
SMILES canónico |
CC1(CCC2=C(C1)NN=C2C(=O)NC3=CN(N=C3)C(CCN(C)C)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


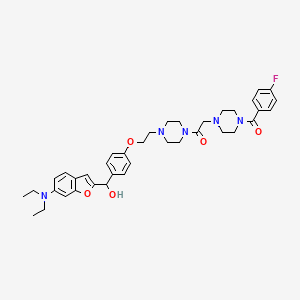
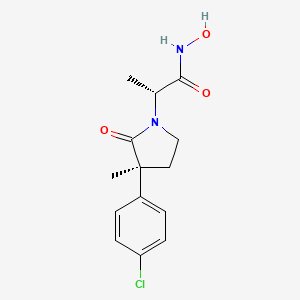
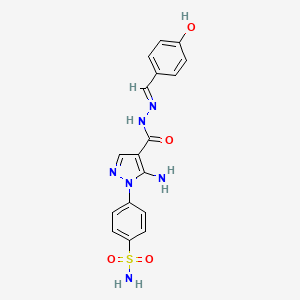
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388994.png)

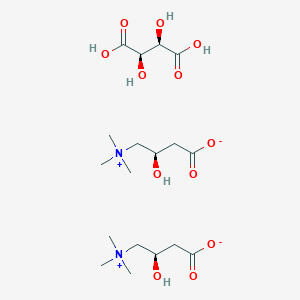
![Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT](/img/structure/B12389005.png)

![N-[3-chloro-4-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B12389023.png)
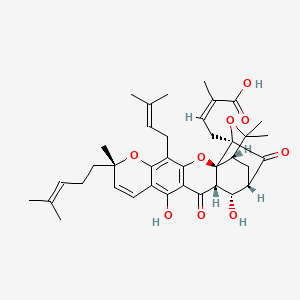
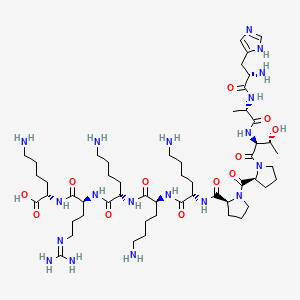

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4,6-dimethoxy-3-[(E)-3-phenylprop-2-enoyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B12389039.png)
